Cyclopentyne
CAS No.: 1120-58-7
Cat. No.: VC19768372
Molecular Formula: C5H6
Molecular Weight: 66.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1120-58-7 |
|---|---|
| Molecular Formula | C5H6 |
| Molecular Weight | 66.10 g/mol |
| IUPAC Name | cyclopentyne |
| Standard InChI | InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |
| Standard InChI Key | CPGPQFYAGKHQTB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC#CC1 |
Introduction
Structural Characteristics of Cyclopentyne
Molecular Geometry and Bond Strain
Cyclopentyne’s defining feature is its five-membered ring system incorporating a carbon-carbon triple bond. The ideal linear geometry of an alkyne () conflicts sharply with the internal angles of a regular pentagon, resulting in significant angle strain. Computational studies using the PCM(THF)/M06-2X/6-311+G(2d,p) method reveal that cyclopentyne’s internal ring angles deviate to approximately , far from the linear ideal . This distortion generates a calculated strain energy of , nearly double that of cyclohexyne () . The strain arises from both angle deformation and torsional effects, rendering cyclopentyne one of the most reactive small-ring alkynes.
Electronic Structure and Reactivity
Table 1: Structural Parameters of Cyclopentyne
| Parameter | Value | Method/Reference |
|---|---|---|
| Molecular Formula | Experimental | |
| Strain Energy | PCM(THF)/M06-2X | |
| Internal Angle (C-C≡C-C) | Computational | |
| Bond Length (C≡C) | Theoretical Model |
Synthesis of Cyclopentyne
Haloalkane Elimination
The most widely employed synthesis involves dehydrohalogenation of cyclopentyl dihalides. Treating 1,2-dibromocyclopentane with a strong base (e.g., ) induces a two-step elimination:
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Formation of a Vinyl Halide Intermediate: Initial base-mediated deprotonation generates a cyclopentene derivative.
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Triple Bond Formation: A second elimination step extrudes HX, yielding cyclopentyne . This method, while straightforward, often requires low temperatures () to mitigate premature decomposition .
Ring Expansion and Photochemical Routes
Alternative strategies circumvent the limitations of elimination chemistry:
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Ring Expansion: Medina et al. demonstrated that silyl triflate precursors undergo fluoride-induced desilylation to generate cyclopentyne intermediates, which are trapped in situ with heteroatomic nucleophiles .
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Photodecomposition: UV irradiation of diazocyclopentadienes induces nitrogen extrusion, forming cyclopentyne transiently. This method avoids strong bases but requires specialized equipment .
Table 2: Synthetic Methods for Cyclopentyne
| Method | Precursor | Conditions | Key Reference |
|---|---|---|---|
| Haloalkane Elimination | 1,2-Dibromocyclopentane | , | |
| Ring Expansion | Silyl Triflates | , THF, RT | |
| Photodecomposition | Diazocyclopentadienes | UV Light () |
Physicochemical Properties
Thermal Stability and Decomposition
Cyclopentyne’s instability necessitates in situ generation and immediate trapping. At ambient temperatures, it undergoes rapid trimerization to benzene derivatives or [2+2] cycloadditions with itself . Differential Scanning Calorimetry (DSC) studies estimate a half-life of at .
Spectroscopic Characterization
Despite its transient nature, cyclopentyne has been characterized indirectly:
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IR Spectroscopy: Stretching frequencies for the C≡C bond appear at , redshifted compared to linear alkynes () due to strain .
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NMR Spectroscopy: Trapping as a platinum complex () reveals NMR resonances at for allylic protons .
Reactivity and Chemical Behavior
Cycloaddition Reactions
Cyclopentyne participates in diverse cycloadditions, often outperforming less-strained alkynes:
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[2+2] Cycloadditions: Reaction with alkenes yields cyclobutane derivatives. For example, styrene forms bicyclo[3.2.0]hept-6-ene in yield .
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Diels-Alder Reactions: Dienes such as 1,3-butadiene undergo [4+2] cycloadditions to generate bicyclo[2.2.1]hept-2-ene frameworks, pivotal in natural product synthesis .
Nucleophilic Additions
The distortion/interaction model explains regioselectivity in nucleophilic attacks. Computational studies show that nucleophiles preferentially attack the more linear alkyne terminus (lower distortion energy). For example, methanol adds to 3-methoxycyclopentyne exclusively at the less-substituted carbon .
Computational Insights
Distortion/Interaction Analysis
The distortion/interaction model partitions activation energy into two components:
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Distortion Energy: Energy required to deform reactants into transition-state geometries.
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Interaction Energy: Stabilizing interactions between distorted fragments.
For cyclopentyne, the high distortion energy () dominates, making reactions highly exothermic once the transition state is surmounted .
Comparative Strain Analysis
Table 3: Strain Energies of Cycloalkynes
| Compound | Strain Energy () | Internal Angle () |
|---|---|---|
| Cyclopentyne | 74 | 116 |
| Cyclohexyne | 44 | 138 |
| Cyclooctyne | 18 | 160 |
Applications in Organic Synthesis
Heterocycle Construction
Cyclopentyne serves as a linchpin in synthesizing bicyclic heterocycles. Trapping with azides or nitriles yields triazoles or pyridines, respectively . For instance, reaction with benzyl azide produces a 1,2,3-triazole-fused cyclopentane in yield .
Natural Product Synthesis
Although direct applications remain limited, cyclopentyne’s reactivity mirrors that of cyclohexyne, which has been employed in total syntheses. The Carreira group’s use of cyclohexyne in guanacastepene synthesis suggests potential strategies for cyclopentyne-mediated fragment couplings .
Challenges and Future Directions
Stabilization Strategies
Current research focuses on stabilizing cyclopentyne via:
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Transition Metal Complexation: Platinum or gold complexes slow decomposition, enabling isolation .
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Steric Shielding: Bulky substituents (e.g., tris(tert-butyl)cyclopentyne) hinder oligomerization .
Unexplored Reactivity
Future studies may explore:
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